molecular formula C15H14O3 B1625808 4-(Phenoxymethyl)phenylacetic acid CAS No. 344349-71-9

4-(Phenoxymethyl)phenylacetic acid

Cat. No.: B1625808
CAS No.: 344349-71-9
M. Wt: 242.27 g/mol
InChI Key: QBURWARFRCEQQA-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)phenylacetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, where a phenoxymethyl group is attached to the para position of the benzene ring

Mechanism of Action

Target of Action

4-(Phenoxymethyl)phenylacetic acid is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the organoboron reagents are transferred from boron to palladium . This process is crucial for the success of the Suzuki–Miyaura coupling, which relies on the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathway affected by this compound is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The PhAc CoA ligase gene, which is involved in this pathway, is widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .

Pharmacokinetics

It is known that phenylacetic acid, a related compound, has a half-life of 55-77 minutes and a clearance of 60-66 ml/min per m^2 . The capacity-limited conversion of phenylacetic acid to its inactive metabolite, phenylacetylglutamine (PAG), has important implications for the dosing of phenylacetic acid .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling . This process is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling can be affected by the presence of other functional groups, the choice of solvent, and the temperature . The suzuki–miyaura coupling is known for its tolerance to a wide range of reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxymethyl)phenylacetic acid typically involves the reaction of phenylacetic acid with phenol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where phenylacetic acid is reacted with phenol using an acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(Phenoxymethyl)phenylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenoxymethyl)phenylacetic acid is unique due to the presence of the phenoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-[4-(phenoxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBURWARFRCEQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511013
Record name [4-(Phenoxymethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344349-71-9
Record name [4-(Phenoxymethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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